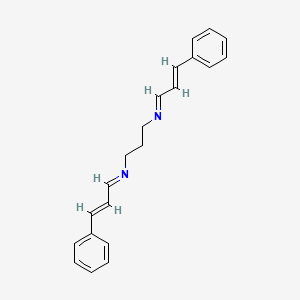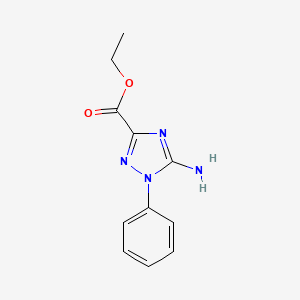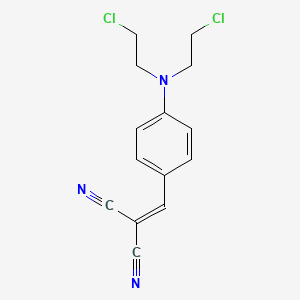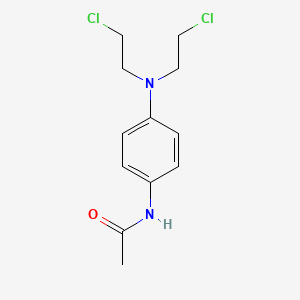
4'-(Bis(2-chloroethyl)amino)acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds known for their alkylating properties, which can interfere with DNA replication and transcription in cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with bis(2-chloroethyl)amine. The process includes the following steps:
Nitration: 4-acetanilide is nitrated to form 4-nitroacetanilide.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminoacetanilide.
Alkylation: 4-aminoacetanilide is then alkylated with bis(2-chloroethyl)amine to produce N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA, leading to cross-linking and strand breaks.
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Common Reagents and Conditions
Alkylation: Common reagents include bis(2-chloroethyl)amine and other alkylating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: Employed in studies of DNA damage and repair mechanisms.
Medicine: Utilized in the development of chemotherapeutic agents for cancer treatment, particularly for its ability to alkylate DNA and inhibit cell proliferation.
Industry: Applied in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The primary mechanism of action of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide involves its alkylating properties. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
類似化合物との比較
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is similar to other nitrogen mustard compounds, such as chlorambucil and melphalan. it is unique in its specific structure and reactivity, which confer distinct pharmacological properties. Similar compounds include:
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Melphalan: Employed in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with broad applications in cancer treatment.
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide stands out due to its specific alkylating activity and its potential for targeted cancer therapy.
特性
CAS番号 |
1215-16-3 |
|---|---|
分子式 |
C12H16Cl2N2O |
分子量 |
275.17 g/mol |
IUPAC名 |
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
InChIキー |
KKJPUHZODXVLPP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


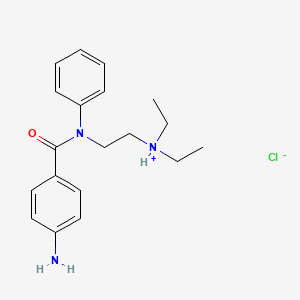
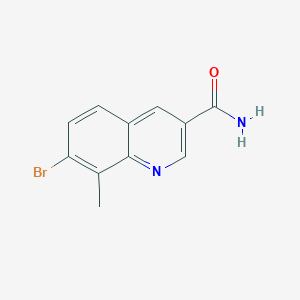

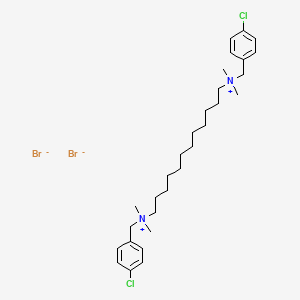
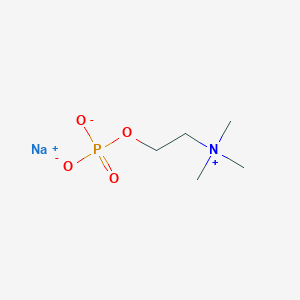
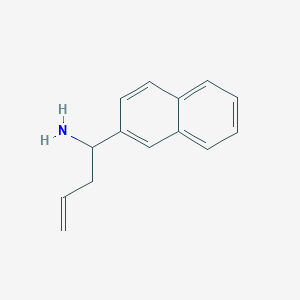
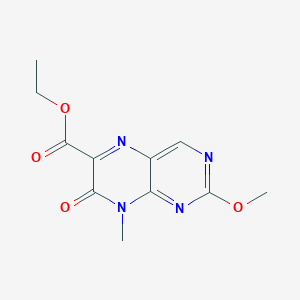

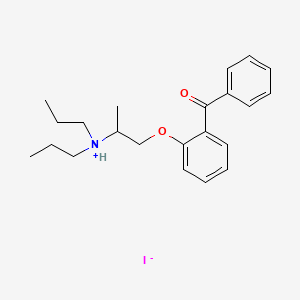
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
